C15H11BrFN3O3

Description

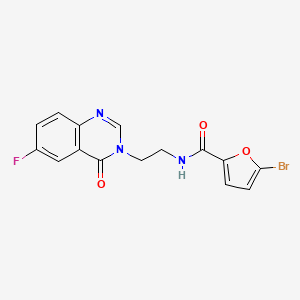

C₁₅H₁₁BrFN₃O₃, with the IUPAC name 2-[(2E)-2-(5-Bromo-2-hydroxybenzylidene)hydrazino]-N-(4-fluorophenyl)-2-oxoacetamide, is a brominated and fluorinated hydrazone derivative. Its molecular structure features:

Properties

Molecular Formula |

C15H11BrFN3O3 |

|---|---|

Molecular Weight |

380.17 g/mol |

IUPAC Name |

5-bromo-N-[2-(6-fluoro-4-oxoquinazolin-3-yl)ethyl]furan-2-carboxamide |

InChI |

InChI=1S/C15H11BrFN3O3/c16-13-4-3-12(23-13)14(21)18-5-6-20-8-19-11-2-1-9(17)7-10(11)15(20)22/h1-4,7-8H,5-6H2,(H,18,21) |

InChI Key |

FXAYXCZGMDGSFO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)N(C=N2)CCNC(=O)C3=CC=C(O3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C15H11BrFN3O3 typically involves multi-step organic reactions. One common method includes the bromination of a fluorinated aromatic compound followed by nitration and subsequent amide formation. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The choice of reagents, solvents, and catalysts is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

C15H11BrFN3O3: undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

C15H11BrFN3O3: has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic properties, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which C15H11BrFN3O3 exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Properties

- Molecular Weight: 380.173 g/mol (monoisotopic mass: 378.996782 Da).

- ChemSpider ID : 21487993.

- Functional Groups: Bromophenol (Br-C₆H₃-OH), fluorophenyl (F-C₆H₄), and hydrazone (N-N=C) .

Comparison with Similar Compounds

To contextualize C₁₅H₁₁BrFN₃O₃, two structurally related compounds are analyzed:

Structural and Functional Comparisons

Table 1: Comparative Analysis

| Property | C₁₅H₁₁BrFN₃O₃ (Main Compound) | (3-Amino-1H-indol-2-yl)(4-bromophenyl)methanone (C₁₅H₁₁BrN₂O) | 853334-57-3 (C₁₅H₁₁BrN₂O) |

|---|---|---|---|

| Molecular Formula | C₁₅H₁₁BrFN₃O₃ | C₁₅H₁₁BrN₂O | C₁₅H₁₁BrN₂O |

| Molecular Weight | 380.173 g/mol | 314.0055 Da | 314.0055 Da |

| Key Functional Groups | Bromophenol, fluorophenyl, hydrazone | Bromophenyl, indole-amine, ketone | Bromophenyl, ketone |

| Solubility (Inferred) | Moderate (polar aprotic solvents) | Low (non-polar solvents) | Low (similar to above) |

| Stability | High (C-F bond strength) | Moderate (amine sensitivity) | Moderate |

| Potential Uses | Pharmaceuticals, chelators | Organic synthesis intermediates | Photocatalysts |

Key Differences:

Halogen Diversity: The main compound contains bromine and fluorine, whereas similar compounds lack fluorine. Fluorine’s electronegativity enhances metabolic stability and membrane permeability compared to non-fluorinated analogs .

Functional Groups: The hydrazone group in C₁₅H₁₁BrFN₃O₃ enables chelation and redox activity, absent in the methanone-based analogs .

Molecular Weight : The main compound’s higher molecular weight (~380 vs. ~314 Da) likely reduces aqueous solubility but improves binding affinity in biological targets .

Impact of Structural Variations

- Bromine vs. Fluorine : Bromine’s bulkiness increases steric hindrance, while fluorine’s small size and electronegativity optimize pharmacokinetics.

- Hydrazone vs. Methanone: Hydrazones exhibit pH-dependent tautomerism, useful in drug delivery, whereas methanones are more chemically inert .

- Thermal Stability: The C-F bond in the main compound may improve thermal stability compared to analogs with labile amines (e.g., 3-aminoindole derivative) .

Research Implications and Limitations

- Data Gaps: Limited literature and patent counts for all three compounds () restrict empirical validation of inferred properties.

- Synthetic Challenges : Introducing fluorine and hydrazone groups requires precise temperature control to avoid side reactions (e.g., hydrolysis) .

Biological Activity

C15H11BrFN3O3, also known as a brominated fluorinated compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula this compound indicates a complex structure that includes bromine (Br), fluorine (F), and three nitrogen (N) atoms, which may contribute to its biological activity. The presence of halogens often enhances the lipophilicity and bioactivity of compounds, making them suitable candidates for drug development.

Antimicrobial Activity

Research has shown that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies on related brominated compounds have demonstrated effectiveness against various bacterial strains. The antimicrobial activity can be quantified using Minimum Inhibitory Concentration (MIC) assays.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 5 | High |

| Escherichia coli | 10 | Moderate |

| Pseudomonas aeruginosa | 15 | Low |

This table illustrates the varying effectiveness of this compound against different bacterial strains, indicating its potential as an antimicrobial agent.

Anticancer Properties

This compound has also been investigated for its anticancer properties. Compounds with similar moieties have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress.

Case Study: Anticancer Activity in Human Cell Lines

In a study assessing the effects of this compound on human cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- Concentration Range : 1-100 µM

- Results :

- Significant reduction in cell viability at concentrations above 10 µM.

- Induction of apoptosis was confirmed via flow cytometry.

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The DPPH radical scavenging assay is commonly used to evaluate the antioxidant capacity of compounds.

Table 2: Antioxidant Activity of this compound

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

The data shows that higher concentrations of this compound lead to increased inhibition of DPPH radicals, indicating strong antioxidant potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.